molecular formula C10H12N4S B13641151 1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine

1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine

Katalognummer: B13641151
Molekulargewicht: 220.30 g/mol
InChI-Schlüssel: REVBXNKSGLQDHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a phenylthioethyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phenylthioethyl Intermediate: This step involves the reaction of phenylthiol with an appropriate alkyl halide to form the phenylthioethyl intermediate.

    Cycloaddition Reaction: The phenylthioethyl intermediate undergoes a cycloaddition reaction with an azide compound to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes and proteins, potentially inhibiting their function. The triazole ring can also interact with nucleic acids, affecting cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazole
  • 1-(2-(Phenylthio)ethyl)-1h-1,2,4-triazole
  • 1-(2-(Phenylthio)ethyl)-1h-1,3,4-triazole

Uniqueness

1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine is unique due to the specific positioning of the amine group on the triazole ring. This positioning can significantly affect its chemical reactivity and biological activity compared to other similar compounds. The presence of the phenylthio group also imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Eigenschaften

Molekularformel

C10H12N4S

Molekulargewicht

220.30 g/mol

IUPAC-Name

1-(2-phenylsulfanylethyl)triazol-4-amine

InChI

InChI=1S/C10H12N4S/c11-10-8-14(13-12-10)6-7-15-9-4-2-1-3-5-9/h1-5,8H,6-7,11H2

InChI-Schlüssel

REVBXNKSGLQDHE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SCCN2C=C(N=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.